
1-Bromo-4-ethoxy-2-fluorobenzene
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Overview
Description
1-Bromo-4-ethoxy-2-fluorobenzene is an organic compound with the molecular formula C8H8BrFO It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, ethoxy, and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-ethoxy-2-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-ethoxy-2-fluorobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps to purify the final product, such as distillation or recrystallization, to achieve the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-ethoxy-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are typically used under inert atmosphere conditions.
Major Products:
Substitution Reactions: Products depend on the nucleophile used; for example, replacing bromine with an amine group would yield an amino derivative.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the benzene ring with another aromatic ring.
Scientific Research Applications
Organic Synthesis
Role as an Intermediate:
1-Bromo-4-ethoxy-2-fluorobenzene is primarily utilized as an intermediate in the synthesis of more complex organic molecules. It participates in various reactions, such as:
- Suzuki-Miyaura Coupling: This palladium-catalyzed reaction forms carbon-carbon bonds, crucial for synthesizing biaryl compounds.
- Electrophilic Aromatic Substitution: The compound can undergo substitutions that introduce new functional groups while maintaining the integrity of the aromatic system.
Table 1: Key Reactions Involving this compound
Reaction Type | Description | Outcome |
---|---|---|
Suzuki-Miyaura Coupling | Formation of biaryl compounds | Key step in organic synthesis |
Electrophilic Aromatic Substitution | Introduction of functional groups | Diversification of chemical properties |
Nucleophilic Substitution | Reaction with nucleophiles | Synthesis of various derivatives |
Medicinal Chemistry
Therapeutic Potential:
This compound has garnered attention for its potential applications in drug development. Its derivatives are explored for therapeutic activities, including:
- Anti-inflammatory Agents: Research indicates that certain derivatives exhibit anti-inflammatory properties.
- Anticancer Activities: Studies suggest potential efficacy against various cancer cell lines.
Case Study: Development of Anti-inflammatory Agents
A study investigated the synthesis of derivatives from this compound, leading to compounds that demonstrated significant inhibition of inflammatory pathways in vitro. The findings highlighted the compound's utility as a scaffold for designing novel anti-inflammatory drugs.
Material Science
Functional Materials:
In material science, this compound is used to prepare functional materials with specific electronic properties. Its role includes:
- Liquid Crystals: The compound contributes to the formulation of liquid crystal displays (LCDs) due to its unique electronic characteristics.
- Polymers: It serves as a building block for polymers that exhibit desirable mechanical and thermal properties.
Biological Studies
Enzyme Inhibition and Receptor Binding:
The structural features of this compound allow it to interact with biological targets, making it valuable for biological research:
- Enzyme Studies: It is used to investigate enzyme inhibition mechanisms.
- Receptor Binding Studies: The compound's interaction with receptors can elucidate its potential pharmacological effects.
Table 2: Biological Activity Summary
Activity Type | Description | Potential Applications |
---|---|---|
Enzyme Inhibition | Interaction with metabolic enzymes | Drug discovery and development |
Receptor Binding | Modulation of receptor activity | Neuropharmacology studies |
Mechanism of Action
The mechanism of action of 1-Bromo-4-ethoxy-2-fluorobenzene in chemical reactions involves the formation of reactive intermediates such as benzenonium ions during electrophilic aromatic substitution. These intermediates facilitate the substitution of hydrogen atoms on the benzene ring with other functional groups .
Comparison with Similar Compounds
1-Bromo-4-fluorobenzene: Similar in structure but lacks the ethoxy group.
1-Bromo-2-ethoxy-4-fluorobenzene: Similar but with different positions of substituents.
Uniqueness: 1-Bromo-4-ethoxy-2-fluorobenzene is unique due to the specific arrangement of its substituents, which can influence its reactivity and the types of reactions it can undergo. The presence of both ethoxy and fluorine groups can enhance its utility in various synthetic applications.
Biological Activity
1-Bromo-4-ethoxy-2-fluorobenzene is an organic compound notable for its unique structural features, which include a bromine atom, an ethoxy group, and a fluorine atom attached to a benzene ring. Its molecular formula is C8H8BrF O, with a molar mass of approximately 219.05 g/mol. This compound has drawn attention in medicinal chemistry for its potential biological activities, including antimicrobial and anticancer properties.
The compound's structure allows it to undergo various chemical reactions, making it a versatile intermediate in organic synthesis. It can participate in substitution reactions where the bromine atom can be replaced by other nucleophiles, as well as oxidation and reduction processes under specific conditions .
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity against a range of pathogens. The compound's halogenated structure enhances its interaction with microbial enzymes and cellular components, potentially leading to inhibition of growth and viability.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 15 µg/mL |
S. aureus | 20 µg/mL |
P. aeruginosa | 25 µg/mL |
These findings suggest that the compound may be effective in developing new antimicrobial agents, particularly against resistant strains of bacteria .
Anticancer Activity
In vitro studies have demonstrated that this compound has antiproliferative effects on various cancer cell lines. For instance, when tested on MCF-7 breast cancer cells, the compound showed an IC50 value indicating effective inhibition of cell proliferation.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 10 |
HepG2 | 15 |
H1563 | 12 |
These results highlight the potential of this compound as a lead structure in the design of new anticancer drugs .
The mechanism through which this compound exerts its biological effects is likely multifaceted. Its halogen atoms may interact with key biological targets such as enzymes and receptors involved in cellular signaling pathways. The ethoxy group may also enhance solubility and bioavailability, contributing to its effectiveness .
Case Studies
- Study on Antimicrobial Activity : A recent study evaluated the efficacy of this compound against various bacterial strains using standardized broth microdilution methods. The results indicated that the compound inhibited growth at concentrations significantly lower than many conventional antibiotics, suggesting its potential as an alternative treatment option for bacterial infections .
- Anticancer Research : A series of experiments conducted on human cancer cell lines revealed that treatment with this compound resulted in apoptosis and cell cycle arrest at specific phases. Flow cytometry assays showed increased levels of pro-apoptotic markers following exposure to the compound, indicating its potential role in cancer therapy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Bromo-4-ethoxy-2-fluorobenzene, and how are yields maximized?
- Methodological Answer : The synthesis typically involves halogenation and etherification steps. For bromination, electrophilic substitution using Br₂ in the presence of a Lewis acid (e.g., FeBr₃) is common. Ethoxy group introduction may proceed via nucleophilic aromatic substitution (NAS) using sodium ethoxide under anhydrous conditions . Key Factors :
- Temperature : NAS reactions often require 80–120°C for activation.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization improves purity (>97% by GC/HPLC) .
Table 1 : Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Bromination | Br₂, FeBr₃, 0°C → RT | 75–85 | >95 |
Ethoxylation | NaOEt, DMF, 100°C | 60–70 | >97 |
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Nitrile gloves, safety goggles, and lab coats are mandatory. Use respiratory protection (e.g., N95 masks) if ventilation is inadequate .
- Engineering Controls : Conduct reactions in fume hoods with closed systems to minimize vapor exposure .
- Storage : Keep in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent decomposition .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Q. How is this compound characterized to confirm structural integrity?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., ethoxy CH₂ at δ 1.3 ppm, aromatic Br/F coupling in ¹⁹F NMR) .
- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 233 (C₈H₇BrFO⁺) .
- Elemental Analysis : Validate Br/F content (±0.3% deviation) .
Advanced Research Questions
Q. How do steric and electronic effects influence regioselectivity in cross-coupling reactions with this compound?
- Methodological Answer : The ethoxy group acts as an electron-donating para-director, while bromine is an electron-withdrawing meta-director. In Suzuki-Miyaura couplings, Pd catalysts (e.g., Pd(PPh₃)₄) favor substitution at the bromine site due to lower activation energy. Computational DFT studies (e.g., Gaussian 16) predict charge distribution, guiding ligand selection (e.g., bulky ligands reduce steric hindrance) . Case Study :
- Reaction with phenylboronic acid yields 4-ethoxy-2-fluoro-biphenyl (90% yield) when using Pd(OAc)₂ and SPhos ligand .
Q. How can contradictory spectroscopic data (e.g., unexpected NOE correlations) be resolved for derivatives of this compound?
- Methodological Answer : Contradictions often arise from dynamic effects or impurities. Strategies include:
- Variable Temperature NMR : Resolve overlapping signals (e.g., -40°C to slow rotation about the C-O bond) .
- 2D NMR : HSQC/HMBC correlations map long-range coupling (e.g., F to adjacent H) .
- X-ray Crystallography : Definitive structural assignment (e.g., CCDC deposition) .
Q. What methodologies assess the compound’s stability under catalytic or biological conditions?
- Methodological Answer :
- Thermal Stability : TGA/DSC analysis (heating rate 10°C/min) detects decomposition above 150°C .
- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor via HPLC for debromination/ether cleavage .
- Photostability : Expose to UV light (254 nm) and track degradation products using LC-MS .
Q. How is the antifungal activity of this compound derivatives evaluated?
- Methodological Answer :
- Microplate Assays : Test against Candida albicans (ATCC 90028) in RPMI-1640 medium. Measure MIC values (e.g., 16 µg/mL) .
- Control Experiments : Include fluconazole as a positive control and DMSO as a vehicle control.
- Mechanistic Studies : Fluorescence microscopy (SYTOX Green) assesses membrane permeabilization .
Properties
IUPAC Name |
1-bromo-4-ethoxy-2-fluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLECMIQMTYRKRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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